4-Methoxyanilinium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181769-02-8 |
|---|---|
Molecular Formula |
C7H10NO+ |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
(4-methoxyphenyl)azanium |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/p+1 |
InChI Key |
BHAAPTBBJKJZER-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=C(C=C1)[NH3+] |
Origin of Product |
United States |
Historical Context and Evolution of Research on Anilinium Salts
The story of 4-methoxyanilinium is intrinsically linked to the broader history of its parent compound, aniline (B41778), and the subsequent exploration of anilinium salts. Aniline was first isolated in 1826 through the distillation of indigo. britannica.com Its discovery and the subsequent development of methods for its synthesis, such as the reduction of nitrobenzene (B124822), were foundational to the burgeoning synthetic dye industry in the 19th century. britannica.commdpi.comnih.govwikipedia.org As a primary aromatic amine, aniline's basic nature allows it to readily form salts with various acids. britannica.com
Early research on anilinium salts focused on their fundamental properties and their role in chemical synthesis. Scientists investigated their formation, structure, and reactivity. These salts became crucial intermediates in the production of a vast array of organic compounds, including azo dyes, which are still of great industrial importance. britannica.commdpi.com
The evolution of research saw a shift towards understanding the influence of substituents on the aniline ring. The introduction of groups like the methoxy (B1213986) (-OCH3) group at the para-position, creating 4-methoxyaniline, was found to significantly alter the electronic properties and reactivity of the molecule. solubilityofthings.com This led to the study of substituted anilinium salts, like this compound, as researchers sought to fine-tune the chemical and physical characteristics of these compounds for specific applications. rsc.orgresearcher.life This exploration paved the way for their use in more advanced and specialized areas of chemistry and materials science. researchgate.net
Significance in Advanced Organic Chemistry and Materials Science
The 4-methoxyanilinium cation is more than a simple chemical intermediate; it is a key component in the development of advanced materials and a versatile tool in organic synthesis. Its significance stems from the unique properties conferred by the methoxy (B1213986) group on the anilinium structure. solubilityofthings.com
In advanced organic chemistry, 4-methoxyaniline, the precursor to the anilinium ion, is used in the synthesis of complex molecules. It serves as a building block for various heterocyclic compounds, Schiff bases, and N-substituted aniline (B41778) derivatives. veeprho.comnih.gov For instance, it is a starting material for the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) and can be used to prepare N-PMP protected α-aminopropargylphosphonates. sigmaaldrich.com Derivatives of 4-methoxyaniline have also been investigated for their catalytic properties in reactions like N-alkylation and N-methylation.
In materials science, this compound salts have emerged as materials with interesting and tunable properties. They are integral to the creation of:
Nonlinear Optical (NLO) Materials: Single crystals of 4-methoxyaniline (4MAL) have been grown and shown to exhibit second-harmonic generation (SHG) efficiency 1.66 times that of standard potassium dihydrogen phosphate (B84403) (KDP), making them promising for applications in laser technology. primescholars.comtandfonline.com
Ferroelectric Materials: A supramolecular adduct, this compound perrhenate (B82622) 18-crown-6 (B118740), undergoes a structural phase transition around 153 K and exhibits ferroelectricity, with a measured spontaneous polarization of 1.2 μC/cm². researchgate.net This opens up possibilities for their use in sensors, memory elements, and capacitors. researchgate.net
Crystal Engineering: The this compound cation forms a variety of crystalline salts with different anions (e.g., chloride, bromide, nitrate). researchgate.netnih.goviucr.orgiucr.org The study of the crystal structures of these salts, often characterized by extensive hydrogen bonding networks, is crucial for crystal engineering—the design and synthesis of new solid-state materials with desired properties. researchgate.netnih.goviucr.orgnih.gov For example, in this compound chloride, N-H···Cl hydrogen bonds create a one-dimensional supramolecular ladder. researchgate.net
The structural data for several this compound salts have been determined through single-crystal X-ray diffraction, revealing how the cation interacts with different anions to form diverse supramolecular architectures.
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference(s) |
| This compound Chloride | Orthorhombic (at 250K) | Pbca | (001) hydrogen-bonded sheets. Undergoes phase transition to monoclinic below 250K. | iucr.orgiucr.org |
| This compound Bromide | Orthorhombic | Pbca | Three-dimensional network linked by strong N—H⋯Br hydrogen bonding. | iucr.org |
| This compound Nitrate (B79036) | Monoclinic | P2₁/c | Two independent cations and anions in the asymmetric unit, forming a 3D network via N—H⋯O hydrogen bonds. | nih.gov |
| This compound 2-carboxy-4,5-dichlorobenzoate | Orthorhombic | Pbca | Sheet structure parallel to (001) formed by hydrogen bonding and π–π ring interactions. | nih.gov |
| This compound Perrhenate 18-Crown-6 | Not specified | Not specified | Supramolecular adduct exhibiting a disorder-order phase transition. | researchgate.net |
Current Research Frontiers and Future Trajectories for 4 Methoxyanilinium
Established Synthetic Pathways to this compound Salts
The formation of this compound salts is primarily achieved through direct and indirect methods that target the basic amino group of 4-methoxyaniline or build the molecule from simpler aromatic precursors.
Acid-Base Neutralization Reactions for Anilinium Salt Formation
The most direct method for preparing anilinium salts is the straightforward acid-base neutralization reaction. This involves treating the free base, 4-methoxyaniline, with a suitable acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from the acid, forming the corresponding anilinium cation.
A representative example is the formation of a hydrochloride salt, where 4-methoxyaniline is reacted with hydrochloric acid (HCl). This reaction is typically carried out in a suitable solvent, and the resulting this compound chloride salt often precipitates out of the solution, allowing for easy isolation. Critical parameters for this process include ensuring the correct stoichiometry between the aniline (B41778) and the acid and selecting appropriate crystallization conditions to maximize yield and purity.
A laboratory-scale procedure for a similar compound, 4-methoxy-2-methylaniline, illustrates this process. The free base is dissolved and treated with 6M HCl under a controlled temperature of 0–5°C with stirring. The product is then isolated by filtration. This general principle is widely applicable for the formation of various this compound salts, including those with other counter-ions like bromide, sulfate, or phosphate (B84403), by selecting the corresponding acid.
| Parameter | Condition |
| Reactants | 4-Methoxyaniline, Hydrochloric Acid (HCl) |
| Reaction Type | Acid-Base Neutralization |
| Key Transformation | -NH₂ → -NH₃⁺Cl⁻ |
| Typical Conditions | Low temperature (e.g., 0-5°C), Stirring |
| Isolation | Filtration of the precipitated salt |
Modifications of Benzene (B151609) Ring Substituents
4-Methoxyaniline itself can be synthesized through various modifications of substituents on a benzene ring, which is a prerequisite for its subsequent conversion to an anilinium salt. One common pathway starts with benzene. pearson.com
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂), forming nitrobenzene (B124822). pearson.com
Reduction: The nitro group is then reduced to an amino group (-NH₂). This can be accomplished using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid. pearson.com This step yields aniline.
Diazotization: The resulting aniline is treated with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid at low temperatures (0–5°C) to form a diazonium salt. pearson.com
Substitution: The diazonium group is then replaced with a methoxy (B1213986) group (-OCH₃) to yield 4-methoxyaniline. pearson.com
An alternative industrial method involves the hydrogenation and transposition of nitrobenzene compounds in the presence of methanol (B129727) and a noble metal catalyst (like palladium, platinum, or rhodium) with sulfuric acid. google.com This one-step process synthesizes 4-methoxyaniline directly from nitrobenzene. google.com
Diverse Synthetic Routes to this compound Derivatives
The chemical reactivity of 4-methoxyaniline allows for its use as a building block in the synthesis of a wide array of more complex derivatives, including Schiff bases, imidazoles, and azo dyes.
Schiff Base Condensation Reactions
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. 4-Methoxyaniline serves as the primary amine component in these syntheses.
The general reaction involves refluxing 4-methoxyaniline with a suitable aldehyde, often in an alcoholic solvent like methanol or ethanol. idosr.orgaaru.edu.jo The reaction can sometimes be facilitated by a catalytic amount of acid. nih.gov The product, a Schiff base, is often a crystalline solid that can be purified by recrystallization. idosr.org
| Aldehyde Reactant | Solvent | Conditions | Product | Yield | Reference |
| 4-Methoxybenzaldehyde | Methanol | Reflux, 1 hour | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | Not specified | idosr.org |
| 2-Chlorobenzaldehyde | Ethanol | Reflux | N-(2-Chlorobenzylidene)-4-methoxyaniline | ~81% | |
| 3,5-Diiodosalicylaldehyde | Ethanol | Boiled, 3 hours | 2-((4-methoxyphenyl)imino)methyl)-4,6-diiodophenol | 74% | aaru.edu.jo |
| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Methanol | Room Temp, 3.5h, Acetic Acid catalyst | Alkyl 2-(4-nitro-2-(((4-methoxyphenyl)imino)methyl)phenoxy)alkanoates | 72-95% | nih.gov |
Imidazole (B134444) Derivative Synthesis
4-Methoxyaniline is a key reagent in the construction of various imidazole-based heterocyclic systems. Imidazoles are five-membered rings containing two nitrogen atoms.
One established method is the Debus–Radziszewski reaction. In a specific application, 4-methoxyaniline is refluxed with 2-hydroxy-1-naphthaldehyde, benzil, and ammonium acetate (B1210297) in glacial acetic acid to produce a novel imidazole derivative. nih.gov Another green chemistry approach involves a one-pot, solvent-free reaction of 4-methoxyaniline with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride at 70°C, which produces N-aryl imidazolidine-4-ones in high yields. acs.orgnih.gov This method is noted for being environmentally friendly and efficient. nih.gov
| Reaction Type | Reagents | Conditions | Product Type | Reference |
| Debus–Radziszewski | 2-Hydroxy-1-naphthaldehyde, Benzil, Ammonium Acetate | Glacial Acetic Acid, Reflux, 12h | 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | nih.gov |
| El-Saghier Reaction | Ethyl Cyanoacetate, Ethyl Glycinate Hydrochloride | Neat, 70°C, 2h | Imidazole-4-one/Imidazolidin-4-one derivatives | acs.orgnih.gov |
Azo Dye Ligand Formation
Azo dyes are colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), known as an azo group. The synthesis of azo dyes from 4-methoxyaniline is a classic example of electrophilic aromatic substitution.
The process begins with the diazotization of 4-methoxyaniline. The amine is dissolved in an acidic solution (typically HCl) and cooled to a low temperature (around 0-5°C). revistadechimie.rojetir.org An aqueous solution of sodium nitrite (NaNO₂) is then added to form the 4-methoxybenzenediazonium (B1197204) chloride salt. revistadechimie.rojetir.org This diazonium salt is a reactive electrophile.
The second step is the azo coupling reaction, where the diazonium salt is added to a solution of a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or another amine. For example, the diazonium salt of 4-methoxyaniline can be coupled with compounds like 4-methyl-7-hydroxycoumarin or 6-oxo-5,6-dihydro-benzo idosr.orgjetir.orgimidazo[1,2-c]quinazoline-9-carboxylic acid to form intensely colored azo dye ligands. revistadechimie.rojetir.org
| Coupling Component | Reaction Conditions | Azo Dye Product | Reference |
| 6-oxo-5,6-dihydro-benzo idosr.orgjetir.orgimidazo[1,2-c]quinazoline-9-carboxylic acid | Diazotization at 5°C, coupling in ethanol | 11-(4-methoxyphenyl azo)-6-oxo-5,6-dihydro-benzo idosr.orgjetir.org imidazo[1,2-c] quinazoline-9-carboixylic acid | revistadechimie.ro |
| 4-methyl-7-hydroxycoumarin | Diazotization in ice, coupling in alkaline solution | (E)-7-hydroxy-6-((4-methoxyphenyl)diazenyl)-4-methyl-2H-chromen-2-one | jetir.org |
| 2-aminobenzothiazole | Diazotization followed by coupling reaction | (E)-2-(benzo[d]thiazol-2-yliazenyl)-4-methoxyaniline | uobaghdad.edu.iq |
N-Alkylation and N-Methylation Processes
N-alkylation and N-methylation of 4-methoxyaniline are fundamental processes for producing secondary and tertiary amines, which are valuable in organic synthesis.
N-Alkylation: This process involves the introduction of an alkyl group to the nitrogen atom of 4-methoxyaniline. A common method is the reaction of 4-methoxyaniline with an alkyl halide, such as allyl bromide, in the presence of a base. ontosight.ai This reaction proceeds via nucleophilic substitution. Another approach is the use of alcohols as alkylating agents, which is considered a greener method. acs.org For instance, iridium and ruthenium complexes have been effectively used as catalysts in the N-alkylation of anilines with alcohols. acs.org The catalytic hydrogen autotransfer reaction, also known as the borrowing hydrogen reaction, is a key mechanism in this process. rsc.org It involves the dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with the amine to form an imine, which is then reduced to the N-alkylated product. rsc.org
The reactivity in N-alkylation can be influenced by the substituents on the aniline ring. Electron-donating groups, such as the methoxy group in 4-methoxyaniline, can enhance the reaction rate compared to aniline itself. acs.org For example, the N-alkylation of 4-methoxyaniline with benzyl (B1604629) alcohol has been shown to proceed with high yields. acs.orgrsc.org
N-Methylation: This is a specific type of N-alkylation where a methyl group is introduced. Methanol is often used as the C1 source for this transformation, catalyzed by various metal complexes. acs.org Iridium(I) complexes have demonstrated good conversions and high selectivity for mono-N-methylation of aniline derivatives. acs.org For instance, 4-methoxyaniline can be quantitatively converted to N-methyl-4-methoxyaniline using such catalysts. acs.org
The synthesis of N-methyl-para-anisidine (another name for N-methyl-4-methoxyaniline) can also be achieved from para-anisidine and methanol in the presence of a heterogeneous catalyst. google.com This process can occur in the vapor phase at elevated temperatures. google.com
Interactive Table: N-Alkylation and N-Methylation of 4-Methoxyaniline
| Product Name | Starting Material | Reagent(s) | Catalyst | Key Findings | Reference(s) |
| N-Allyl-4-methoxyaniline | 4-Methoxyaniline | Allyl bromide | Base | Synthesis via alkylation. | ontosight.ai |
| N-Benzyl-4-methoxyaniline | 4-Methoxyaniline | Benzyl alcohol | NHC–Ir(III) or NHC–Ru(II) complexes | 86% yield; methoxy group enhances reaction rate. | acs.org |
| N-Benzyl-4-methoxyaniline | 4-Methoxyaniline | Benzyl alcohol | Iridium/graphene nanostructured catalyst | 90% yield. | rsc.org |
| 4-Methoxy-N-methylaniline | 4-Methoxyaniline | Methanol | Iridium(I) complexes | Quantitative conversion; more reactive than aniline. | acs.org |
| 4-Methoxy-N-methylaniline | 4-Methoxyaniline | Methanol | Heterogeneous catalyst | Vapor phase reaction at 250-450°C. | google.com |
| 4-Methoxy-N,N-dimethylaniline | 4-Methoxyaniline | CO2, H2 | CuAlOx catalyst | 82% yield after 48h at 160°C. | rsc.org |
| N-(But-3-yn-2-yl)-4-methoxyaniline | 4-Methoxyaniline | But-3-yn-2-yl halides | Base | Synthesis via alkylation. | smolecule.com |
Halogenation Strategies for Substituted Derivatives
Halogenation of 4-methoxyaniline is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates. The methoxy group, being an electron-donating group, directs electrophilic substitution primarily to the ortho and para positions of the benzene ring. quora.com
Bromination: Direct bromination of 4-methoxyaniline using agents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform (B151607) leads to the formation of bromo-substituted derivatives. To achieve regioselectivity, the amino group can be protected by acetylation to form 4-methoxyacetanilide before bromination. This is followed by deprotection to yield the desired bromo-substituted 4-methoxyaniline. For industrial-scale synthesis of 3-bromo-4-methoxyaniline, a multi-step process starting from p-nitrochlorobenzene involving bromination, etherification, and nitro-reduction is employed. google.com
Iodination: The introduction of an iodine atom can be achieved through several methods. Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid can yield 2-iodo-4-methoxyaniline. Another route is the Sandmeyer reaction, which involves the diazotization of the amino group followed by treatment with an iodide salt. nih.gov A one-pot diazotization-iodination procedure has been developed using a polymer-supported nitrite resin, which offers a safer and more convenient alternative. rsc.org
Chlorination: Similar to bromination, direct chlorination of unprotected anilines can be challenging. However, using copper(II) chloride in ionic liquids provides a method for regioselective para-chlorination under mild conditions. beilstein-journals.org This approach avoids the need for protecting groups. beilstein-journals.org
Interactive Table: Halogenation of 4-Methoxyaniline
| Product Name | Starting Material | Halogenating Agent(s) | Solvent/Catalyst | Key Findings | Reference(s) |
| 2-Bromo-4-methoxyaniline | 4-Methoxyaniline | Bromine or NBS | Acetic acid or Chloroform | Direct bromination. | |
| 3-Bromo-4-methoxyaniline | p-Nitrochlorobenzene | Brominating agent, Sodium methoxide, Reducing agent | N/A | Three-step industrial synthesis. | google.com |
| 2-Iodo-4-methoxyaniline | 4-Methoxyaniline | Iodine monochloride (ICl) | Acetic acid | Direct electrophilic iodination. | |
| 4-Iodoanisole | 4-Methoxyaniline | Polymer-supported nitrite, Sodium iodide | Acetonitrile | One-pot diazotization-iodination. | rsc.org |
| para-Chloro-substituted anilines | Aniline derivatives | Copper(II) chloride | Ionic liquids | Regioselective para-chlorination. | beilstein-journals.org |
Catalysis in this compound Synthesis and Derivatization
Catalysis plays a pivotal role in the synthesis and derivatization of this compound, enabling more efficient, selective, and environmentally benign processes.
Copper-Catalyzed Reactions
Copper catalysts are widely used in various transformations involving 4-methoxyaniline and its derivatives.
Halogenation: Copper(II) halides, such as CuCl₂ and CuBr₂, are effective for the regioselective chlorination and bromination of unprotected anilines in ionic liquids, yielding para-substituted products in high yields under mild conditions. beilstein-journals.org
Coupling Reactions: Copper(I) iodide (CuI) is a key catalyst in Ullmann-type coupling reactions. For instance, it is used in the synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline from a protected 4-methoxyaniline and thiophen-2-ylmethyl chloride.
Sandmeyer Reaction: Copper(I) halides are classic catalysts for the Sandmeyer reaction, which converts diazonium salts derived from anilines into aryl halides. nih.gov This reaction is a versatile method for introducing halogens onto the aromatic ring.
N-Methylation: A CuAlOx catalyst has been utilized for the N-methylation of 4-methoxyaniline using carbon dioxide and hydrogen, demonstrating the role of copper in C1 chemistry transformations. rsc.org
Role of Ionic Liquids in Catalytic Systems
Ionic liquids are increasingly used as solvents in catalytic reactions involving this compound due to their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds.
In the context of halogenation, ionic liquids like 1-hexyl-3-methylimidazolium (B1224943) chloride serve as both the solvent and a source of the halide, facilitating the copper-catalyzed para-chlorination of anilines. beilstein-journals.org This system offers a safer and more environmentally friendly alternative to traditional methods that may require hazardous reagents and conditions. beilstein-journals.org The use of ionic liquids can enhance reaction rates and selectivities, and in some cases, the catalyst and solvent can be recycled.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as a powerful tool for the unambiguous determination of the molecular and crystal structures of this compound compounds. This technique provides precise atomic coordinates, allowing for a detailed examination of the crystal packing, intermolecular forces, and charge distribution.
The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. Various this compound salts have been crystallized and their structures determined, revealing a range of crystal systems and space groups depending on the counter-ion and crystallization conditions.
For instance, this compound chloride has been reported to crystallize in the orthorhombic space group Pbca at room temperature (298 K). iucr.orgnih.gov However, it undergoes a solid-state phase transition upon cooling, transforming to a monoclinic P2₁/c space group at 200 K and 100 K. iucr.org Another study of this compound chloride also identified a monoclinic system with the space group P2₁/c. researchgate.net
This compound bromide crystallizes in the orthorhombic system with the space group Pbca. researchgate.netnih.goviucr.org this compound perchlorate (B79767) (4MAPC) adopts a monoclinic crystal system. tandfonline.com The nitrate (B79036) salt, this compound nitrate, crystallizes in the monoclinic space group P2₁/c. nih.gov A complex salt, tetrakis(this compound) hexachloridobismuthate(III) chloride monohydrate, also crystallizes in the monoclinic system with the space group C2/c. iucr.org Bis(this compound) adipate (B1204190) (4MAA) has been found to crystallize in a triclinic unit cell with the P-1 space group. researchgate.net
These variations highlight the significant influence of the counter-ion on the packing of the this compound cation in the solid state.
Table 1: Crystallographic Data for Various this compound Salts
| Compound | Crystal System | Space Group | Reference |
| This compound Chloride (298 K) | Orthorhombic | Pbca | iucr.orgnih.gov |
| This compound Chloride (200 K, 100 K) | Monoclinic | P2₁/c | iucr.org |
| This compound Bromide | Orthorhombic | Pbca | researchgate.netnih.goviucr.org |
| This compound Perchlorate (4MAPC) | Monoclinic | Not specified | tandfonline.com |
| This compound Nitrate | Monoclinic | P2₁/c | nih.gov |
| Tetrakis(this compound) hexachloridobismuthate(III) chloride monohydrate | Monoclinic | C2/c | iucr.org |
| Bis(this compound) adipate (4MAA) | Triclinic | P-1 | researchgate.net |
| This compound iodide | Not specified | Not specified | nih.gov |
The crystal structures of this compound salts are extensively stabilized by a network of intermolecular hydrogen bonds. The ammonium group (-NH₃⁺) of the this compound cation acts as a hydrogen bond donor, while the counter-ions (e.g., Cl⁻, Br⁻, O⁻ from perchlorate or nitrate) and, in some cases, the methoxy group, act as acceptors.
N—H⋯Cl Hydrogen Bonding: In this compound chloride, strong N—H⋯Cl hydrogen bonds are the dominant intermolecular interactions. nih.govresearchgate.net These interactions link the cations and anions, forming a supramolecular architecture. researchgate.net In the low-temperature monoclinic structure, the N⋯Cl distances are in the range of 3.1201(8) to 3.4047(8) Å, with some bonds being bifurcated. ambeed.com At higher temperatures, in the orthorhombic phase, these distances range from 3.1570(15) to 3.3323(18) Å. ambeed.com
N—H⋯Br Hydrogen Bonding: Similarly, this compound bromide features strong N—H⋯Br hydrogen bonds. researchgate.netnih.govnih.goviucr.org These interactions, with N⋯Br distances between 3.300(3) and 3.430(3) Å, create a three-dimensional network that ensures the stability of the crystal structure. researchgate.netiucr.org Some of these interactions are bifurcated, involving one hydrogen atom and two bromine atoms (N—H⋯(Br,Br)). researchgate.netnih.goviucr.org
N—H···O Hydrogen Bonding: In salts with oxygen-containing anions like nitrate and perchlorate, N—H···O hydrogen bonds are prevalent. tandfonline.comnih.gov For instance, in this compound nitrate, multiple bifurcated N—H···O hydrogen bonds consolidate the crystal packing. nih.gov In bis(this compound) adipate, N–H···O hydrogen bonds create a three-dimensional network. researchgate.net
O—H···O Hydrogen Bonding: In hydrated salts or those with carboxylate counter-ions, O—H···O hydrogen bonds can also be observed. For example, bis(this compound) adipate exhibits O–H···O hydrogen bonding networks. researchgate.net
The concept of charge transfer is crucial in understanding the electronic and optical properties of this compound compounds. In the solid state, charge transfer can occur from the electron-donating methoxy group and the aromatic ring to the electron-accepting ammonium group, and this is often influenced by the crystal packing and intermolecular interactions.
Studies on this compound perchlorate (4MAPC) have confirmed charge transfer on the nitrogen site of the 4-methoxyaniline, evidenced by elongated carbon-nitrogen bond distances. tandfonline.comresearchgate.net The HOMO-LUMO analysis for 4MAPC also indicates electron delocalization and charge transfer within the molecule. tandfonline.com Similarly, for bis(this compound) adipate, Frontier Molecular Orbital (FMO) analysis has shown that charge transfer occurs within the molecule. researchgate.netijeat.org The protonation at the nitrogen site, confirmed by an elongated C-N bond distance, is a key indicator of this charge transfer. researchgate.net
Certain this compound salts exhibit temperature-dependent structural phase transitions. A notable example is this compound chloride, which undergoes a reversible solid-state phase transition from an orthorhombic Pbca phase at room temperature to a monoclinic P2₁/c phase at low temperatures (between 250 K and 200 K). iucr.orgambeed.com
The mechanism of this phase transition is associated with the ordering of the –NH₃⁺ group's hydrogen atoms at lower temperatures. In the high-temperature orthorhombic phase, the hydrogen atoms of the ammonium group are disordered. As the temperature decreases, these hydrogen atoms become ordered, leading to a change in the hydrogen bonding network and a reduction in crystal symmetry. ambeed.com This transition is classified as ferroelastic. researchgate.net In contrast, this compound bromide does not show any dielectric disuniformity, and therefore no phase transition, in the temperature range of 80 K to 450 K. iucr.orgiucr.org
Investigation of Charge Transfer Phenomena within Crystal Lattices
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within the this compound cation and its interactions in the crystal lattice.
The vibrational spectra of this compound compounds are characterized by bands corresponding to the vibrations of the anilinium core, the methoxy group, and the aromatic ring.
N-H Vibrations: The stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺) are typically observed in the high-frequency region of the FTIR and FT-Raman spectra. The involvement of the N-H groups in hydrogen bonding (N—H⋯Cl, N—H⋯Br, N—H···O) leads to a broadening and shifting of these bands to lower wavenumbers compared to a free ammonium group.
C-H Vibrations: Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region. tandfonline.com For instance, in this compound perchlorate, the C-H symmetric stretching vibration is observed at 3074 cm⁻¹ in the FT-Raman spectrum. tandfonline.com
C-N Vibrations: The C-N stretching vibration is a key indicator of the electronic environment of the anilinium moiety.
C-O and O-CH₃ Vibrations: The vibrations of the methoxy group, including the C-O stretching and the O-CH₃ stretching and bending modes, are also identifiable in the spectra.
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear in the 1650-1430 cm⁻¹ region. orientjchem.org
Computational studies, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of the experimental vibrational bands. tandfonline.comresearchgate.netresearchgate.net These calculations provide theoretical vibrational frequencies that, when scaled, show good agreement with the experimental data from FTIR and FT-Raman spectroscopy. ijeat.org
Confirmation of Protonation States and Ionic Interactions
The protonation of the amino group in 4-methoxyaniline to form the this compound cation is a key feature that dictates its interactions in the solid state. X-ray crystallography studies on various salts of this compound have confirmed the protonation at the nitrogen site. This is evidenced by the elongation of the C-N bond distances upon protonation. For instance, in this compound perchlorate, the C-N bond lengths were observed to be 1.467(3) Å, 1.463(3) Å, and 1.461(3) Å, which are longer than in the neutral molecule, confirming the charge transfer at the nitrogen site. tandfonline.com Similarly, in bis(this compound) adipate, an elongated C-N bond distance of 1.456(3) Å further supports the protonation at the N-site. researchgate.net
The resulting anilinium cation readily engages in various ionic and hydrogen bonding interactions with counter-anions. In the crystal structure of this compound nitrate, the cations and nitrate anions are linked by multiple bifurcated N—H···O hydrogen bonds, creating a three-dimensional network. nih.gov Similarly, strong N—H···Br hydrogen bonds are the dominant interactions in the crystal structure of this compound bromide, leading to a stable three-dimensional network. researchgate.net In the case of this compound tetrafluoroborate (B81430) complexed with dibenzo-18-crown-6, the protonated cation forms N—H···O hydrogen bonds with the crown ether. nih.gov These studies collectively demonstrate that the protonated state of the amino group is stable and plays a crucial role in the formation of extended supramolecular structures through ionic and hydrogen bonding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for studying its dynamics in the solid state.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to verify the structural integrity of the this compound cation. The chemical shifts of the protons and carbons in the molecule provide a detailed map of its electronic environment.
In a typical ¹H NMR spectrum of a derivative, the methoxy group protons usually appear as a singlet around 3.7-3.8 ppm. The aromatic protons exhibit characteristic splitting patterns (multiplets or doublets) in the region of 6.6-7.4 ppm, with their exact chemical shifts and coupling constants being dependent on the substitution pattern and the solvent used.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon of the methoxy group is typically observed around 55 ppm. The aromatic carbons resonate in the downfield region, generally between 114 and 157 ppm. The carbon atom attached to the oxygen of the methoxy group (C-O) appears at the lower end of this range, often around 152-157 ppm, while the carbon attached to the nitrogen (C-N) is found at a slightly higher field.
Here is a table summarizing typical NMR data for 4-methoxyaniline derivatives:
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | -OCH₃ | ~3.7-3.8 | |
| ¹H | Aromatic-H | ~6.6-7.4 | |
| ¹³C | -OCH₃ | ~55 | |
| ¹³C | Aromatic-C | ~114-157 | |
| ¹³C | C-O | ~152-157 |
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for investigating the molecular dynamics of this compound in its crystalline form. Studies on related systems, such as N,N-dimethylaniline derivatives, have shown that ¹⁵N SSNMR can provide valuable information about the electronic structure and dynamics. acs.org For instance, the chemical shift tensor components are sensitive to the delocalization of the nitrogen lone-pair electrons with the phenyl ring's π-system. acs.org
In the context of this compound complexes, SSNMR has been used to study complex molecular motions. For example, in this compound perrhenate (B82622) 18-crown-6 (B118740), temperature-dependent SSNMR measurements revealed the presence of three distinct molecular motions: a pendulum-like swing of the this compound cation, rotation of the 18-crown-6 ring, and rotation of the methoxy group. researchgate.net These dynamic processes are often associated with phase transitions and the emergence of properties like ferroelectricity. researchgate.net Similarly, in this compound tetrafluoroborate-18-crown-6, the order-disorder transition of the pendulum-like motion of the this compound cation is linked to its ferroelectric properties. researchgate.net These studies highlight the utility of SSNMR in understanding the structure-dynamics-property relationships in materials containing the this compound cation.
¹H NMR and ¹³C NMR for Structural Confirmation
Other Complementary Spectroscopic and Analytical Techniques
UV-Visible absorption spectroscopy provides insights into the electronic transitions within the this compound cation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO).
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic transitions in this compound salts. For this compound perchlorate, strong electronic transitions are predicted around 481 nm. tandfonline.com The simulated absorption spectra for this compound show maxima in the range of 270–690 nm, which are attributed to π → π* transitions. tandfonline.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap often indicating a higher potential for nonlinear optical activity. tandfonline.com For this compound perchlorate, the calculated HOMO-LUMO energy gap is 4.7358 eV. tandfonline.com These studies indicate that the electronic transitions in the this compound cation are a key aspect of its potential for use in optoelectronic applications. tandfonline.com
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and fragmentation pattern of 4-methoxyaniline and its derivatives, which indirectly provides information about the this compound cation.
Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of 4-methoxyaniline in various matrices. mdpi.comsielc.com In LC-MS, the compound is typically ionized using techniques like electrospray ionization (ESI), and the resulting protonated molecule [M+H]⁺, which is the this compound cation, is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the parent compound.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 4-methoxyaniline. In GC-MS, the compound is typically subjected to electron ionization (EI), which leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For 4-methoxyaniline, the molecular ion is observed at an m/z of 123. A major fragment ion is often observed at m/z 108, corresponding to the loss of a methyl group (•CH₃). The fragmentation pattern can be used to confirm the structure of the molecule and to identify it in complex mixtures. ajrconline.org
The table below shows a summary of the key mass spectrometry data for 4-methoxyaniline:
| Technique | Ionization Method | Key Ion (m/z) | Interpretation | Reference |
|---|---|---|---|---|
| LC-MS | ESI | 124 | [M+H]⁺ (this compound cation) | |
| GC-MS | EI | 123 | Molecular Ion (M⁺˙) | |
| GC-MS | EI | 108 | [M-CH₃]⁺ |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative technique used to analyze the surface chemistry of materials. wikipedia.orgdiamond.ac.uk It operates on the principle of the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, one can determine their binding energy, which is characteristic of the element and its chemical state (e.g., oxidation state). wikipedia.orgltschem.com This method provides valuable information about the elemental composition, empirical formula, and chemical bonding environments within the top 5-10 nanometers of a sample's surface. wikipedia.org
In the study of materials incorporating this compound, XPS is employed to confirm surface composition and the chemical states of constituent elements. For instance, the analysis of a novel hybrid organic-inorganic compound, tetra(this compound) hexachlorostannate(IV) dichloride, utilized XPS to investigate its surface chemistry. researchgate.net Similarly, XPS was a key characterization technique for a magnetic γ-Fe₂O₃@SiO₂ core-shell nanocomposite that was functionalized with an azo dye derived from 4-methoxyaniline, confirming the elemental composition of the final hybrid material.
While direct XPS data for the simple this compound cation is not extensively detailed, analyses of related complex structures provide insight into the expected spectral features. For example, analysis of related materials allows for the identification of core elements such as Carbon (C), Nitrogen (N), and Oxygen (O). rsc.org The high-resolution C 1s spectrum can often be deconvoluted to identify different carbon environments, such as C-C/C=C bonds in the aromatic ring and the C-N and C-O bonds associated with the amine and methoxy groups, respectively. rsc.org
Table 1: Application of XPS in the Analysis of this compound-Related Materials
| Material | Analytical Goal | Findings/Detected Elements | Reference(s) |
| Tetra(this compound) hexachlorostannate(IV) dichloride | Analyze surface chemistry. | Characterization confirmed the compound's surface properties. | researchgate.net |
| γ-Fe₂O₃@SiO₂-azo dye hybrid nanocomposite | Determine element composition. | Confirmed the presence of expected elements in the hybrid structure. | |
| Ruthenium on Ordered Mesoporous Carbon (Ru-OMC) with N-benzyl-4-methoxyaniline | Characterize catalyst and reaction products. | C 1s spectrum resolved into C-C/C=C, C-N/C=N components. | rsc.orgrsc.org |
Electron Microscopy (SEM, TEM) for Morphological Analysis of Materials
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. contractlaboratory.com SEM provides high-resolution images of a sample's surface topography, while TEM allows for the investigation of the internal structure, including crystallographic details and defects, by passing electrons through an ultra-thin specimen. contractlaboratory.com
These methods have been applied to various materials derived from or containing the 4-methoxyaniline moiety, revealing diverse morphologies.
Scanning Electron Microscopy (SEM): In studies of poly(4-methoxyaniline) (PPA), a polymer synthesized from 4-methoxyaniline, SEM imaging has revealed fractal-like structures. researchgate.net Another investigation into PPA described a morphology of fibers composed of interconnected, non-homogeneous nanospheres. researchgate.net SEM analysis, coupled with Energy Dispersive X-ray Spectroscopy (EDS), was also used to characterize the hybrid material tetra(this compound) hexachlorostannate(IV) dichloride. researchgate.net Furthermore, the surface morphology of a γ-Fe₂O₃@SiO₂ nanocomposite functionalized with a 4-methoxyaniline derivative was examined using SEM.
Transmission Electron Microscopy (TEM): For a deeper look into the ultrastructure, TEM has been used. The analysis of the aforementioned γ-Fe₂O₃@SiO₂-azo dye nanocomposite included TEM to characterize the core-shell structure and the distribution of the components.
Table 2: Morphological Analysis of this compound-Related Materials using Electron Microscopy
| Material | Technique | Observed Morphology | Reference(s) |
| Poly(4-methoxyaniline) (PPA) | SEM | Fractal-like structures. | researchgate.net |
| Poly(4-methoxyaniline) (PPA) | SEM | Fiber morphology formed by interconnected non-homogeneous nanospheres. | researchgate.net |
| Tetra(this compound) hexachlorostannate(IV) dichloride | SEM/EDS | Surface morphology and elemental distribution analysis. | researchgate.net |
| γ-Fe₂O₃@SiO₂-azo dye hybrid nanocomposite | SEM, TEM | Characterization of surface and internal core-shell structure. |
Powder X-ray Diffraction (PXRD) for Crystallinity and Lattice Parameters of Polycrystalline Materials
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique for the characterization of polycrystalline materials. ncl.ac.uk It is used to identify crystalline phases, determine the degree of crystallinity, and calculate the lattice parameters of a unit cell. ncl.ac.ukuiowa.edu The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), where constructive interference of monochromatic X-rays scattered by the crystalline lattice planes produces a unique diffraction pattern. xos.com
PXRD has been extensively used to elucidate the solid-state structures of various salts containing the this compound cation and related polymers. The sharp, well-defined peaks in the resulting diffractograms typically indicate a material with good crystallinity. researchgate.net
Specific findings for this compound compounds include:
This compound Chloride: The crystal structure of this salt was determined to be a monoclinic system belonging to the P2₁/c space group. researchgate.net
Tetra(this compound) hexachlorostannate(IV) dichloride: This complex hybrid material also crystallizes in the monoclinic P2₁/c space group. researchgate.net Its PXRD analysis confirmed the phase purity of the crystalline sample. researchgate.net
This compound trifluoroacetate (B77799) (4MATFA): PXRD analysis confirmed the good crystalline nature of this semi-organic crystal designed for nonlinear optical properties. researchgate.net
Poly(4-methoxyaniline) (PPA): For the semicrystalline regions of this polymer, a triclinic unit cell in the P1 space group was proposed based on whole powder pattern decomposition refinement. researchgate.netresearchgate.net
Table 3: Crystallographic Data of this compound Compounds from X-ray Diffraction Studies
| Compound Name | Crystal System | Space Group | Lattice Parameters | Reference(s) |
| This compound Chloride | Monoclinic | P2₁/c | Data not specified in abstract. | researchgate.net |
| Tetra(this compound) hexachlorostannate(IV) dichloride | Monoclinic | P2₁/c | a = 13.093(1) Å, b = 7.093(6) Å, c = 24.152(2) Å, β = 98.536(4)° | researchgate.net |
| This compound trifluoroacetate (4MATFA) | - | - | PXRD confirmed high crystallinity. | researchgate.net |
| Poly(4-methoxyaniline) (PPA) | Triclinic | P1 | a=5.7122 Å, b=17.8393 Å, c=22.8027 Å, α=83.1575°, β=84.6971°, γ=89.6976° | researchgate.netresearchgate.net |
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
DFT and HF methods are powerful quantum chemical tools used to investigate the properties of molecular systems. tandfonline.com These approaches have been applied to various salts of 4-methoxyanilinium, including perchlorate (B79767), trifluoroacetate (B77799), and adipate (B1204190), to predict their behavior. tandfonline.comresearchgate.netresearchgate.net
Optimization of Molecular Geometry and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound derivatives, this is often performed using the B3LYP functional with a 6-311++G(d,p) basis set. tandfonline.comresearchgate.net The optimized geometrical parameters, such as bond lengths and angles, are then compared with experimental data from single-crystal X-ray diffraction (XRD) to validate the computational model. tandfonline.com
For instance, in this compound perchlorate (4MAPC), the calculated bond lengths and angles show good agreement with XRD results. tandfonline.com The C-N bond distances are particularly noteworthy as their elongation confirms the charge transfer at the nitrogen site upon protonation. tandfonline.comresearchgate.net In one study, the C1-C2 and C1-C9 bond lengths were experimentally determined to be 1.365 Å and 1.373 Å, respectively. tandfonline.com The B3LYP method calculated these lengths to be 1.397 Å and 1.394 Å, while the HF method yielded 1.520 Å and 1.513 Å. tandfonline.com
Conformational analysis also reveals how the different parts of the molecule are oriented in space. In this compound 2-carboxy-4,5-dichlorobenzoate, the carboxylic acid and carboxylate groups of the anion are rotated out of the benzene (B151609) plane. nih.gov
Table 1: Selected Optimized Geometrical Parameters of this compound Perchlorate (4MAPC) Data sourced from a study utilizing HF and DFT/B3LYP methods with a 6-311++G(d,p) basis set.
| Parameter | Bond/Angle | HF Method | DFT/B3LYP Method | Experimental (XRD) |
| Bond Length | C1-C2 | 1.520 Å | 1.397 Å | 1.365 Å |
| Bond Length | C1-C9 | 1.513 Å | 1.394 Å | 1.373 Å |
| Bond Length | C2-H3 | 1.077 Å | 1.084 Å | - |
| Bond Length | C11-H13 | 1.075 Å | 1.09 Å | - |
| Bond Length | C11-O19 | 1.483 Å | 1.416 Å | - |
| Bond Angle | C7-C9-H10 | 121.082° | 120.013° | - |
| Bond Angle | H12-C11-H13 | 111.627° | 109.208° | - |
| Bond Angle | C2-C4-C6 | 120.013° | 120.325° | - |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its potential for charge transfer. irjweb.com
For this compound perchlorate, the HOMO-LUMO energy gap was calculated to be 4.7358 eV using DFT and 6.8044 eV using the HF method. tandfonline.comresearchgate.net A smaller energy gap suggests higher chemical reactivity and is often associated with enhanced nonlinear optical (NLO) properties due to the facilitation of intramolecular charge transfer. tandfonline.comirjweb.com In bis(this compound) adipate, the FMO analysis also confirmed that charge transfer occurs within the molecule, making it a good candidate for NLO applications. researchgate.netijeat.org
The distribution of these orbitals shows that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, confirming the charge transfer process. tandfonline.commdpi.com
Table 2: HOMO-LUMO Energy Gaps for this compound Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound Perchlorate | DFT/B3LYP | - | - | 4.7358 |
| This compound Perchlorate | HF | - | - | 6.8044 |
| Bis(this compound) Adipate | DFT/B3LYP | - | - | Lower energy gap |
| This compound Trifluoroacetate | DFT/B3LYP | - | - | Lower band gap |
Analysis of Charge Distributions (e.g., Mulliken Charges)
Mulliken charge analysis is used to describe the distribution of atomic charges within a molecule, which influences its dipole moment, polarizability, and electronic structure. researchgate.netorientjchem.org In studies of this compound salts, Mulliken population analysis has been performed using both HF and B3LYP methods. tandfonline.comresearchgate.net
In this compound perchlorate, the analysis revealed that hydrogen atoms involved in N–H···O intermolecular hydrogen interactions have a higher positive charge. tandfonline.com Specifically, atoms H12 and H13 exhibit high positive charges due to the accumulation of negative charges on the adjacent oxygen atoms. tandfonline.com The distribution of charges is a key factor in understanding the intermolecular interactions that stabilize the crystal structure. tandfonline.com
For bis(this compound) adipate, the hydrogen atom in the amine group was found to be more electropositive, and the oxygen atoms involved in intermolecular hydrogen bonding showed electronegative charge values. researchgate.net
Prediction and Interpretation of Vibrational Spectra
Theoretical calculations of vibrational spectra (FT-IR and FT-Raman) are compared with experimental data to confirm the presence of functional groups and to understand the vibrational modes of the molecule. tandfonline.comresearchgate.net The calculations are typically performed at the same level of theory as the geometry optimization. tandfonline.com
For this compound perchlorate, the calculated vibrational frequencies for C-H stretching, C-H in-plane bending, and methyl group vibrations showed good agreement with the experimental spectra. tandfonline.com For example, the symmetric C-H stretching vibration was observed experimentally in the FT-Raman spectrum at 3074 cm⁻¹ and calculated at 3202 and 3246 cm⁻¹ (HF) and 3182 and 3170 cm⁻¹ (B3LYP). tandfonline.com The presence of strong N-H···O hydrogen bonds in this compound trifluoroacetate was confirmed by a strong intensity broad peak in the experimental IR spectrum, which was also reflected in the computed spectra. researchgate.net
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Perchlorate Theoretical values obtained using HF and DFT/B3LYP methods.
| Vibrational Mode | Experimental (FT-Raman) | HF Method | DFT/B3LYP Method |
| C-H Symmetric Stretching | 3074 | 3202, 3246 | 3182, 3170 |
| C-H In-plane Bending | 1418 (medium) | - | - |
| Methyl Group Asymmetrical Vibration | 2440 | 3078 | 3045 |
| Methyl Group Symmetrical Vibration | 2390 | 3002 | 2992 |
| Methyl Group Twisting Vibration | - | 1382 | 1202 |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. asianpubs.orgx-mol.net The MEP map displays the electrostatic potential on the electron density surface, where different colors represent different potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound derivatives, MEP analysis helps to understand the intermolecular interactions, particularly hydrogen bonding. tandfonline.com In this compound perchlorate, the red region on the MEP surface indicates the sites of hydrogen bonding interactions. tandfonline.com This visual representation is valuable for predicting how the molecule will interact with other molecules. asianpubs.org
Prediction of Nonlinear Optical (NLO) Properties
Organic materials, especially those with donor-π-acceptor structures, are of great interest for their potential applications in nonlinear optics. tandfonline.com Computational methods are employed to predict the NLO properties of this compound compounds by calculating the dipole moment (μ), polarizability (α), and first (β) and second-order (γ) hyperpolarizabilities. researchgate.netresearchgate.net
Calculations for salts like this compound trifluoroacetate and this compound perchlorate have shown significant hyperpolarizability values, suggesting they are good candidates for NLO applications. researchgate.netresearchgate.net For this compound perchlorate, the second-order hyperpolarizability (γ) was found to be 47 times greater than that of urea, a standard NLO material. tandfonline.comresearchgate.net Similarly, for this compound trifluoroacetate, the calculated second-order hyperpolarizability was 74 times greater than that of urea. researchgate.net The large NLO response is attributed to the intramolecular charge transfer from the electron-donating methoxy (B1213986) group to the electron-accepting anilinium cation, facilitated by the π-conjugated system. tandfonline.com
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a macromolecule like a protein or DNA) to form a stable complex. omicsonline.orgopenaccessjournals.com This method is instrumental in drug discovery and materials science for elucidating interaction mechanisms at a molecular level. openaccessjournals.comresearchgate.net By calculating the binding affinity and analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, researchers can understand how a ligand interacts with a target's binding site. omicsonline.org
In the context of this compound and its derivatives, molecular docking has been employed to understand their interaction mechanisms with various molecular targets. For instance, Schiff base compounds derived from the condensation of 4-methoxyaniline with other reagents are a subject of such studies. These simulations reveal how modifications to the molecular structure influence binding to specific targets. The methoxy group, being an electron-donating group, can influence the electronic properties and, consequently, the interaction potential of the molecule.
Studies on Schiff bases like N-(2-Chlorobenzylidene)-4-methoxyaniline use docking to explore interactions with biological targets, which is crucial for understanding its antimicrobial and anticancer properties. The mechanism of action often involves the compound fitting into the active site of enzymes or receptors. Similarly, research on other derivatives has utilized docking to explain their potential as corrosion inhibitors, where the molecule's ability to bind to a metal surface is simulated.
| Compound/System | Target | Key Findings from Docking Simulation | Reference |
| N-(2-Chlorobenzylidene)-4-methoxyaniline | Biological macromolecules (e.g., enzymes, receptors) | Interaction with specific molecular targets helps explain its biological activities. | |
| Schiff bases of 4-methoxyaniline | Various targets | The methoxy group enhances nucleophilicity and stabilizes the imine bond, which is critical for its role as a corrosion inhibitor. | |
| This compound hydrogen DL-malate salts | Not Specified | Molecular docking studies have been performed on these salts. | deepdyve.com |
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Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the intricacies of chemical reactions at the electronic level. aun.edu.eg These computational approaches provide detailed insights into reaction pathways, transition states, and the electronic properties of reactants, intermediates, and products, which are often difficult to determine experimentally. aun.edu.egtandfonline.com
For this compound and related compounds, quantum chemical studies have been pivotal in elucidating various reaction mechanisms. Theoretical investigations have been performed on salts like this compound perchlorate using HF and DFT methods to determine optimized geometry, charge distributions, and electronic properties like the HOMO-LUMO energy gap, which indicates charge transfer within the molecule. tandfonline.comresearchgate.net
One significant area of study is the formation of Schiff bases from 4-methoxyaniline. Theoretical studies using Restricted Hartree-Fock (RHF) calculations have detailed the reaction mechanism with aldehydes like thiophene-2-carbaldehyde. eijppr.com The mechanism was found to be a two-step process: the initial formation of a carbinolamine intermediate, followed by the rate-determining dehydration of this intermediate to yield the final Schiff base. eijppr.com These calculations showed that the reaction proceeds through six-membered ring transition states and requires a water molecule to facilitate proton transfer. eijppr.com The para-methoxy substituent was found to lower the energy barrier compared to other substituents due to its electron-donating effect. eijppr.com
DFT calculations have also been used to explore more complex reactions. The mechanism of a Lewis acid-catalyzed three-component cationic Povarov reaction to synthesize N-propargyl-6-methoxy-4-(20-oxopyrrolidin-10-yl)-1,2,3,4-tetrahydroquinoline was studied in detail. rsc.org This analysis revealed that the reaction proceeds through a stepwise mechanism involving the formation of a Mannich-type adduct and subsequent cyclization, rather than a concerted process. rsc.org Furthermore, DFT has been applied to understand the [6π] photocyclization of N-aryl-β-enaminones, suggesting a triplet pathway for the conrotatory ring closure followed by a suprafacial tandfonline.comuq.edu.au hydrogen migration. acs.org
| Reaction Type | Computational Method | Key Mechanistic Insights | Reference |
| Schiff Base Formation | Restricted Hartree-Fock (RHF/3-21G) | Two-step mechanism: 1) Carbinolamine formation, 2) Rate-determining dehydration. Involves a six-membered ring transition state. | eijppr.com |
| Cationic Povarov Reaction | Density Functional Theory (DFT) | A stepwise domino reaction involving a Mannich-type adduct and intramolecular Friedel–Crafts cyclization, not a concerted Aza Diels-Alder reaction. | rsc.org |
| [6π] Photocyclization | Density Functional Theory (DFT-D3/B3LYP) | Proceeds via a triplet T1 state for the ring closure, followed by a suprafacial tandfonline.comuq.edu.au hydrogen shift. | acs.org |
| Polymerization | Quantum-Chemical Investigation | The polymerization reaction of poly(p-anisidine) can initiate from the nonbonding electrons of both the amine groups and the oxygen atom. | mdpi.com |
| General Electronic Structure | DFT and HF / 6-311++G(d,p) | Calculations on this compound perchlorate confirm charge transfer on the nitrogen site and determine the HOMO-LUMO energy gap, indicating molecular reactivity. | tandfonline.comresearchgate.net |
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Supramolecular Chemistry and Directed Assembly
Design and Synthesis of 4-Methoxyanilinium-Based Supramolecular Adducts
The synthesis of supramolecular adducts involving this compound typically involves co-crystallization from a solution containing the this compound salt and a selected host molecule. The formation of these adducts is a prime example of molecular recognition, where the size, shape, and electronic properties of the cation are complementary to the host, driving the self-assembly process.
A prominent area of research involves the encapsulation of the this compound cation by macrocyclic hosts, most notably crown ethers like 18-crown-6 (B118740). researchgate.net The cavity of the 18-crown-6 molecule is ideally sized to accommodate the ammonium (B1175870) head of the cation, leading to the formation of stable host-guest complexes. researchgate.netresearchgate.net The synthesis is generally achieved by dissolving a this compound salt, such as this compound tetrafluoroborate (B81430) or perrhenate (B82622), along with 18-crown-6 in a suitable solvent and allowing the solvent to evaporate slowly. researchgate.netresearchgate.netresearchgate.net
This host-guest strategy has been successfully employed to create a series of molecular ferroelectrics. researchgate.netfigshare.com By anchoring the this compound cation within the crown ether, researchers can isolate the cation's motion and study its contribution to the material's bulk properties. researchgate.net The choice of the counter-anion (e.g., BF₄⁻, ClO₄⁻, TFSA⁻) has been shown to be a critical factor in tuning the properties of the final adduct, such as the Curie temperature (Tc) of the ferroelectric phase transition. figshare.comacs.org For instance, replacing the tetrafluoroborate (BF₄⁻) anion with the larger bis(trifluoromethanesulfonyl)ammonium (TFSA⁻) anion in the [(this compound)(18-crown-6)]⁺ complex dramatically increased the Tc from 127 K to 415 K. figshare.comacs.org
Table 1: Examples of this compound-Based Supramolecular Adducts
| Compound Name | Counter-Anion | Host Molecule | Key Property | Curie Temp. (Tc) |
|---|---|---|---|---|
| [(this compound)(18-crown-6)][BF₄] | Tetrafluoroborate (BF₄⁻) | 18-crown-6 | Uniaxial Ferroelectric | 127 K researchgate.netfigshare.com |
| [(this compound)(18-crown-6)][ReO₄] | Perrhenate (ReO₄⁻) | 18-crown-6 | Ferroelectric | 153 K researchgate.net |
| [(this compound)(18-crown-6)][TFSA] | Bis(trifluoromethanesulfonyl)ammonium (TFSA⁻) | 18-crown-6 | Multiaxial Ferroelectric | 415 K figshare.comacs.org |
| This compound nitrate (B79036) | Nitrate (NO₃⁻) | None | 3D H-bond Network | Not Applicable nih.gov |
Role of Non-Covalent Interactions in Supramolecular Architecture
Non-covalent interactions are the primary forces governing the assembly and stability of this compound-based supramolecular structures. nih.govwikipedia.org These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules in the crystal lattice. nih.govmdpi.com
Hydrogen bonding plays a crucial role in the architecture of this compound adducts. The protonated ammonium group (-NH₃⁺) of the cation acts as a strong hydrogen bond donor. researchgate.netresearchgate.net In host-guest complexes with 18-crown-6, the cation is anchored within the macrocycle's cavity via multiple N-H···O hydrogen bonds between the ammonium protons and the ether oxygen atoms of the crown. researchgate.net This interaction is fundamental to the stability of the host-guest assembly.
Beyond the primary host-guest interaction, hydrogen bonds also connect the constituent ions into larger networks. In the crystal structure of this compound nitrate, multiple bifurcated N-H···O hydrogen bonds link the cations and nitrate anions, consolidating the packing into a three-dimensional network. nih.gov Similarly, in bis(this compound) adipate (B1204190), N-H···O hydrogen bonds connect the ions through specific ring motifs, stabilizing the crystal structure. researchgate.net In this compound chloride, the chloride anion acts as an acceptor for all N-H donors, forming a one-dimensional supramolecular ladder. researchgate.net
Table 2: Hydrogen Bonding in this compound Adducts
| Adduct | H-Bond Type(s) | Role of H-Bond | Reference |
|---|---|---|---|
| [(this compound)(18-crown-6)]⁺ complexes | N-H···O | Anchors cation in crown ether cavity | researchgate.net |
| This compound nitrate | N-H···O, C-H···O | Forms 3D network connecting cations and anions | nih.gov |
| bis(this compound) adipate | N-H···O, O-H···O | Creates 3D network with R²₂(8) and R⁴₄(12) motifs | researchgate.net |
Detailed Analysis of Hydrogen Bonding and its Contribution to Stability
Dynamic Behavior of Supramolecular Systems
The encapsulation of this compound within a host molecule, such as a crown ether, gives rise to unique dynamic behaviors that are not observed in the free cation. These motions are often linked to phase transitions and the emergence of functional properties like ferroelectricity.
Detailed studies, including temperature-dependent solid-state nuclear magnetic resonance (NMR), have revealed several distinct molecular motions within this compound-crown ether adducts. researchgate.net These motions include the rotation of the methoxy (B1213986) group, the rotation of the entire 18-crown-6 ring, and a characteristic "pendulum-like" swing of the this compound cation itself. researchgate.net
This pendulum-like motion is particularly significant. researchgate.net In the high-temperature phase, the this compound guest cation undergoes this swinging motion, resulting in a disordered state. researchgate.netresearchgate.net Upon cooling, this motion slows down and eventually freezes at the phase transition temperature (Tc). researchgate.net This "freezing" leads to an order-disorder transition, where the cations adopt a specific orientation, breaking the crystal's centrosymmetry and inducing a net electric polarization, which is the origin of the material's ferroelectricity. researchgate.netresearchgate.net The energy barrier associated with these molecular motions can be influenced by the choice of counter-anion, which in turn affects the temperature at which the phase transition occurs. figshare.com
Stimuli-Responsive Supramolecular Transformations
The this compound cation and its neutral counterpart, 4-methoxyaniline, are integral components in the design of dynamic supramolecular systems that can undergo structural transformations in response to external chemical stimuli. acs.orgacs.orgcam.ac.uk These transformations are central to the development of molecular switches and smart materials. Research has demonstrated that 4-methoxyaniline can act as an electron-rich chemical stimulus, inducing significant changes in the architecture of metal-organic complexes. acs.orgacs.org
A notable example involves a supramolecular complex capable of morphing between three distinct shapes—a tetrahedron, a helix, and a prism—triggered by a sequence of chemical stimuli. acs.orgacs.org Initially, a tetrahedral iron(II) complex was formed. A covalent modification to the ligands caused a rearrangement into a helical structure. acs.orgacs.org To revert the complex to its tetrahedral form, the researchers utilized 4-methoxyaniline. By replacing the original electron-withdrawing 4-fluoroaniline (B128567) caps (B75204) on the ligands with the electron-rich 4-methoxyaniline, the bonds between the ligands and the iron atoms were enhanced, favoring the tetrahedral geometry. acs.orgacs.org This process, known as subcomponent exchange, highlights the role of 4-methoxyaniline as a stimulus that can controllably alter the equilibrium between different supramolecular forms. cam.ac.ukresearchgate.net
In another sophisticated system, two distinct chemical stimuli, including a base and a templating anion, were required to trigger a transformation. rsc.org A relatively simple, metastable [Zn₃L₃]⁶⁺ assembly was observed to convert into a more complex, twisted half-pipe architecture, [Zn₉L₅(μ-OH)₆]¹²⁺. rsc.org This conversion was dependent on the presence of both a suitable templating anion and a source of hydroxide (B78521). 4-methoxyaniline was used in the reaction mixture, acting as a base to provide the necessary hydroxide ions for the transformation. rsc.org
Furthermore, the stimuli-responsive behavior of this compound has been harnessed in solid-state materials. A complex of this compound tetrafluoroborate with 18-crown-6 exhibits a ferroelectric phase transition at 127 K. researchgate.net This transition is driven by the ordering of the pendulum-like motion of the this compound guest cation within the crown ether host, demonstrating a response to temperature as an external stimulus. researchgate.net
| Initial Supramolecular Assembly | Stimulus (or Stimuli) | Resulting Supramolecular Architecture | Key Observation | Reference |
|---|---|---|---|---|
| Fe(II) Helical Complex | 4-Methoxyaniline (Subcomponent Exchange) | Fe(II) Tetrahedral Complex | Strengthening of metal-ligand bonds drives the transformation from helix back to tetrahedron. | acs.orgacs.org |
| [Zn₃L₃]⁶⁺ Assembly | 1. Templating Anion (e.g., Perchlorate) 2. Base (4-Methoxyaniline) & H₂O | [Zn₉L₅(μ-OH)₆]¹²⁺ Twisted Half-Pipe | The transformation requires two distinct chemical stimuli to proceed, showcasing a complex response mechanism. | rsc.org |
| Disordered [C₇H₁₀NO(18-crown-6)]⁺[BF₄]⁻ | Temperature change (Cooling to 127 K) | Ordered Ferroelectric Phase | The ordering of the this compound cation's motion within the host induces a ferroelectric phase transition. | researchgate.net |
Anion Templating in Supramolecular Synthesis
Anion templating is a powerful strategy in supramolecular chemistry that utilizes the coordinating or hydrogen-bonding properties of anions to direct the self-assembly of specific, often complex, architectures. acs.orgrsc.org The this compound cation is frequently used in conjunction with this technique, where its ability to form robust hydrogen bonds with anions guides the formation of predictable crystalline solids and intricate metal-organic cages. nih.govresearchgate.netnih.govresearchgate.net
In a multi-stimuli responsive system, anion templating was the final step in a sequence of transformations. acs.orgacs.org After forming a tetrahedral complex using 4-methoxyaniline, researchers introduced a salt containing the hexafluorophosphate (B91526) (PF₆⁻) anion. This anion acted as a template, guiding the reorganization of the complex into a well-defined prism-shaped structure, which was confirmed by X-ray crystallography. acs.orgacs.org This demonstrates a hierarchical assembly process where different stimuli, including subcomponent exchange and anion templating, work orthogonally to produce distinct structural outcomes. cam.ac.ukresearchgate.net
The crucial role of anions as templates is also evident in the formation of a [Zn₉L₅(μ-OH)₆]¹²⁺ twisted half-pipe structure. rsc.org The synthesis of this large, intricate assembly from simpler components was only successful in the presence of specific templating anions. Perrhenate (ReO₄⁻), trifluoromethanesulfonate (B1224126) (triflate, CF₃SO₃⁻), and perchlorate (B79767) (ClO₄⁻) were all found to be effective templates. rsc.org These anions were observed to bind within a longitudinal groove of the final half-pipe structure, indicating that the assembly process occurs around the anion, which stabilizes the resulting architecture. rsc.org
| Precursor Assembly/Components | Template Anion | Resulting Templated Structure | Role of Anion | Reference |
|---|---|---|---|---|
| Fe(II) Tetrahedral Complex with 4-methoxyaniline caps | Hexafluorophosphate (PF₆⁻) | Prism-shaped Complex | Guides the reorganization of the tetrahedron into a prism. | acs.orgacs.org |
| Zinc(II), Ligand 1, 4-methoxyaniline, H₂O | Perchlorate (ClO₄⁻), Perrhenate (ReO₄⁻), Triflate (CF₃SO₃⁻) | [Zn₉L₅(μ-OH)₆]¹²⁺ Twisted Half-Pipe | Binds within a groove of the final structure, stabilizing and directing its formation. | rsc.org |
| 4-Methoxyaniline and Hydriodic Acid | Iodide (I⁻) | 3D network of C₇H₁₀NO⁺·I⁻ | Acts as a hydrogen bond acceptor, linking cations into a 3D structure. | nih.goviucr.org |
| 4-Methoxyaniline and Adipic Acid | Adipate dianion | bis(this compound) adipate crystal | Connects cations through N–H···O hydrogen bonds, forming R²₂(8) and R⁴₄(12) ring motifs. | researchgate.net |
Applications in Advanced Materials Science and Engineering
Development of Nonlinear Optical Materials
Organic nonlinear optical (NLO) materials have garnered considerable attention due to their large optical susceptibilities, rapid response times, and high laser damage thresholds compared to their inorganic counterparts. The 4-methoxyanilinium cation is a key component in the design of such materials, primarily due to its potential to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects.
Design and Characterization of Organic and Hybrid NLO Crystals
The design strategy for this compound-based NLO crystals often involves pairing the cation with various anions to promote the formation of non-centrosymmetric structures held together by hydrogen bonds. Researchers have successfully synthesized and characterized several such single crystals, typically grown from solution using the slow evaporation method.
A notable example is 4-Methoxyaniline (4MAL) itself, which can be crystallized to form an organic NLO material. researchgate.netprimescholars.com Characterization through single-crystal X-ray diffraction (XRD) confirms the crystal system, while Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups. researchgate.netprimescholars.com The optical transparency of these crystals is a critical factor, and UV-Vis-NIR spectroscopy of 4MAL shows a wide transparency window in the visible region (340–800 nm), which is essential for NLO applications. researchgate.netprimescholars.com
Hybrid crystals, combining the this compound cation with different anions, have also been extensively studied. For instance, this compound trifluoroacetate (B77799) (4MATFA) and this compound perchlorate (B79767) (4MAPC) have been designed based on the principle of using strong N-H···O hydrogen bonds to guide the molecular assembly. researchgate.nettandfonline.com Single-crystal XRD studies on 4MATFA revealed how these hydrogen bonds lead to the formation of specific layered structures. researchgate.net Similarly, analysis of 4MAPC confirmed its hydrogen-bonded network and monoclinic crystal structure. tandfonline.com
Table 1: Properties of Selected this compound NLO Crystals
| Compound Name | Crystal Growth Method | Crystal System | Key Characterization Findings | Source(s) |
|---|---|---|---|---|
| 4-Methoxyaniline (4MAL) | Slow evaporation from ethanol-water | Orthorhombic | Transparent in the 340-800 nm range; SHG efficiency 1.66 times that of KDP. | researchgate.netprimescholars.com |
| This compound Trifluoroacetate (4MATFA) | Slow evaporation at room temperature | Triclinic | Strong N-H···O hydrogen bonds dictate molecular assembly into layered structures. | researchgate.net |
| This compound Perchlorate (4MAPC) | Slow evaporation | Monoclinic | Charge transfer on the nitrogen site confirmed by elongated C-N bond distances. | tandfonline.com |
Exploration of Second and Third-Order Hyperpolarizabilities
The NLO response of a material is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is related to the second-order macroscopic susceptibility (χ(2)) and is responsible for effects like second-harmonic generation (SHG). The second-order hyperpolarizability (γ) is linked to the third-order susceptibility (χ(3)).
For this compound-based materials, the SHG efficiency is often measured using the Kurtz-Perry powder technique. In a pioneering study, single crystals of 4-Methoxyaniline (4MAL) were found to exhibit an SHG efficiency 1.66 times that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). primescholars.com
Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to predict the hyperpolarizabilities of these compounds. For this compound trifluoroacetate (4MATFA), the calculated first (β) and second-order (γ) hyperpolarizability values indicated its potential as a good NLO candidate. researchgate.net The γ value was reported to be 74 times greater than that of urea, a common reference material. researchgate.net Similarly, for this compound perchlorate (4MAPC), the calculated relative second-order hyperpolarizability (γ) was found to be 47 times greater than that of urea, which is attributed to the charge transfer within the molecule. tandfonline.com These high hyperpolarizability values are often linked to the intramolecular charge transfer facilitated by the donor-acceptor nature of the this compound cation and the presence of a π-conjugated system. researchgate.net
Table 2: NLO Properties of this compound Compounds
| Compound | NLO Property | Value | Comparison Standard | Source(s) |
|---|---|---|---|---|
| 4-Methoxyaniline (4MAL) | SHG Efficiency | 1.66 x KDP | KDP | primescholars.com |
| This compound Trifluoroacetate (4MATFA) | Second-Order Hyperpolarizability (γ) | 74 x Urea | Urea | researchgate.net |
| This compound Perchlorate (4MAPC) | Second-Order Hyperpolarizability (γ) | 47 x Urea | Urea | tandfonline.com |
Semiconducting Polymers and Composites
The monomer 4-methoxyaniline, also known as p-anisidine (B42471), can be polymerized to form poly(4-methoxyaniline) (PPA), a derivative of the well-known conducting polymer polyaniline (PANI). The presence of the methoxy (B1213986) group at the para position influences the polymer's structure and electronic properties, making it a subject of research for electronic applications.
Synthesis and Characterization of Poly(4-methoxyaniline) for Electronic Applications
Poly(4-methoxyaniline) is typically synthesized via oxidative chemical polymerization of the 4-methoxyaniline monomer. mdpi.comrsc.org An oxidizing agent, such as ammonium (B1175870) persulfate (APS), is used in an acidic medium, like hydrochloric acid (HCl). mdpi.com The resulting polymer, a dark powder, can be characterized by various techniques. FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the polymer's molecular structure, revealing the nature of the linkages between monomer units. mdpi.comresearchgate.net
The electrical properties are a key focus. The conductivity of pure PPA has been measured to be in the semiconductor range, with values reported slightly above 10⁻⁵ S/cm. rsc.orgresearchgate.net The formation of composites by incorporating ceramic materials like europium(III) oxide (Eu₂O₃) into the PPA matrix has been shown to enhance conductivity by more than tenfold, surpassing 10⁻⁴ S/cm. researchgate.net This enhancement is attributed to improvements in crystallinity and thermal stability. researchgate.net
Structure-Property Relationship Studies in Semiconducting Materials
The relationship between the synthesis conditions, molecular structure, and final properties of PPA is a critical area of investigation. The properties of PPA are highly dependent on synthesis parameters such as the concentration of the monomer, the oxidant, and the acid dopant. mdpi.comufam.edu.br These conditions influence the polymer's crystallinity, morphology, and, consequently, its electrical conductivity. mdpi.comufam.edu.br
For instance, the nature of the dopant acid used during synthesis significantly affects the structural, morphological, and electrical properties of the resulting polymer. ufam.edu.br Furthermore, unlike polyaniline which primarily forms head-to-tail linkages, the methoxy group in PPA blocks the para-position, leading to a more complex structure that can include head-to-head linkages. mdpi.comrsc.org High-resolution ¹³C NMR studies have been used to determine the percentage of head-to-tail versus head-to-head structures. mdpi.com Research has shown a significant difference in electrical conductivity based on the polymer chain's molecular structure, with values ranging from 1.00 × 10⁻⁹ S·cm⁻¹ to 3.90 × 10⁻¹⁴ S·cm⁻¹ depending on the linkage type. mdpi.com This highlights a direct correlation between the molecular arrangement and the semiconducting properties of the material. Composites made with materials like α-Al₂O₃ and Eu₂O₃ also show altered properties, such as increased thermal stability and enhanced conductivity, demonstrating how the structure at both the molecular and macroscopic level dictates the material's function. researchgate.net
Table 3: Structure-Property Correlation in Poly(4-methoxyaniline) (PPA)
| Synthesis/Structural Factor | Observed Effect on Property | Source(s) |
|---|---|---|
| Ceramic Composite Formation (PPA/Eu₂O₃) | Conductivity increased from ~10⁻⁵ S/cm to >10⁻⁴ S/cm; improved thermal stability. | researchgate.net |
| Monomer/Oxidant Ratio | Affects the polymer structure and pellet conductivity. | rsc.org |
| Nature of Dopant Acid | Influences structural, morphological, thermal, and electrical properties. | ufam.edu.br |
| Molecular Linkage (Head-to-Tail vs. Head-to-Head) | Significant difference in electrical conductivity (e.g., 1.00 × 10⁻⁹ S·cm⁻¹ vs. 3.90 × 10⁻¹⁴ S·cm⁻¹). | mdpi.com |
Ferroelectric Materials Research
Ferroelectric materials, which possess a spontaneous electric polarization that can be reversed by an external electric field, are crucial for applications in data storage, sensors, and actuators. Molecular ferroelectrics are a promising class of these materials, and the this compound cation has been successfully used as a component in designing novel supramolecular ferroelectrics.
A landmark example is the complex This compound tetrafluoroborate-18-crown-6 . researchgate.netnih.gov In this supramolecular structure, the protonated this compound cation is captured within the cavity of an 18-crown-6 (B118740) ether molecule through N-H···O hydrogen bonds. sci-hub.se This compound exhibits a second-order ferroelectric phase transition at a Curie temperature (T_c) of 127 K. researchgate.netnih.gov The origin of the ferroelectricity is an order-disorder transition of the "pendulum-like" motion of the this compound guest cation. nih.gov At higher temperatures, the cation is disordered, but as it cools below 127 K, this motion freezes, leading to an ordered state with a net spontaneous polarization (P_s) of 0.54 µC/cm². researchgate.netnih.gov
Another related material, This compound perrhenate (B82622) 18-crown-6 , also demonstrates ferroelectric behavior. researchgate.netmdpi.com It undergoes a disorder-order structural phase transition at approximately 153 K, which is also attributed to the slowing down of the pendulum-like swing of the this compound cation. researchgate.net This compound displays a spontaneous polarization of 1.2 µC/cm². researchgate.net These studies demonstrate a successful strategy for creating functional ferroelectric materials by controlling molecular motion within a supramolecular framework, where the this compound cation acts as the dynamic, switchable component.
Table 4: Properties of this compound-Based Ferroelectric Materials
| Compound | Transition Temperature (T_c) | Spontaneous Polarization (P_s) | Mechanism | Source(s) |
|---|---|---|---|---|
| This compound tetrafluoroborate-18-crown-6 | 127 K | 0.54 µC/cm² | Order-disorder transition of pendulum-like motion of the cation. | researchgate.netnih.gov |
| This compound perrhenate 18-crown-6 | ~153 K | 1.2 µC/cm² | Slowing down of pendulum-like motion of the cation upon cooling. | researchgate.net |
Synthesis and Characterization of this compound-based Ferroelectrics
The synthesis of this compound-based ferroelectrics often involves the creation of supramolecular structures, where the this compound cation is hosted within a larger molecule, such as a crown ether. researchgate.net A notable example is the synthesis of this compound perrhenate 18-crown-6. mdpi.com In this compound, the this compound cation is encapsulated within the 18-crown-6 ether, forming a host-guest complex. Another similar ferroelectric material is this compound tetrafluoroborate-18-crown-6. researchgate.netresearchgate.net
The synthesis of these materials typically involves solution-based methods where the constituent molecules self-assemble into the desired crystalline structure. researchgate.net The characterization of these ferroelectric materials is crucial to understanding their properties. Ferroelectric hysteresis loop measurements are a key technique used to confirm the ferroelectric nature of these compounds and to determine their spontaneous polarization (Ps). mdpi.com For instance, this compound perrhenate 18-crown-6 exhibits a spontaneous polarization of 1.2 μC/cm². mdpi.com
Temperature-dependent solid-state nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for characterizing these materials. mdpi.comresearchgate.net NMR studies on this compound perrhenate 18-crown-6 have revealed the presence of distinct molecular motions within the crystal lattice, including the pendulum-like swing of the this compound cation, the rotation of the 18-crown-6 ring, and the rotation of the methoxy group. mdpi.com
Table 1: Ferroelectric Properties of this compound-Based Compounds
| Compound | Synthesis Method | Spontaneous Polarization (Ps) | Curie Temperature (Tc) |
| This compound perrhenate 18-crown-6 | Supramolecular | 1.2 µC/cm² mdpi.com | ~153 K mdpi.com |
| This compound tetrafluoroborate-18-crown-6 | Supramolecular | Not reported in snippets | 127 K researchgate.netresearchgate.net |
Investigation of Structural Phase Transitions in Ferroelectric Behavior
The ferroelectric properties of this compound-based materials are intrinsically linked to structural phase transitions. researchgate.net These transitions are typically of the order-disorder type, driven by changes in temperature. researchgate.net In the high-temperature paraelectric phase, the this compound cations are disordered, exhibiting dynamic motions such as a pendulum-like swing. researchgate.net
Upon cooling, the thermal energy of the system decreases, and at a critical temperature known as the Curie temperature (Tc), the molecular motions of the this compound cation and the host molecule (e.g., 18-crown-6) become frozen. mdpi.comresearchgate.net This freezing of the pendulum-like motion of the cation leads to a structural phase transition from a centrosymmetric to a non-centrosymmetric arrangement. mdpi.comresearchgate.net This loss of centrosymmetry is a prerequisite for the emergence of spontaneous polarization and, consequently, ferroelectricity. researchgate.net
For this compound perrhenate 18-crown-6, this disorder-order transition occurs at approximately 153 K. mdpi.com Below this temperature, the this compound cations become ordered, resulting in the ferroelectric phase. researchgate.net Similarly, this compound tetrafluoroborate-18-crown-6 undergoes a second-order ferroelectric phase transition at 127 K, which is also attributed to the ordering of the pendulum-like motions of the this compound guest cation. researchgate.netresearchgate.net The study of these phase transitions is critical for designing new molecular ferroelectrics with tailored properties. researchgate.net
Table 2: Structural Phase Transition Data for this compound-Based Ferroelectrics
| Compound | Phase Transition Temperature (Tc) | Nature of Phase Transition | Origin of Ferroelectricity |
| This compound perrhenate 18-crown-6 | ~153 K mdpi.com | Disorder-order researchgate.net | Slowing down and freezing of the pendulum-like motion of the this compound cation. mdpi.com |
| This compound tetrafluoroborate-18-crown-6 | 127 K researchgate.netresearchgate.net | Second-order researchgate.netresearchgate.net | Order-disorder transition of the pendulum-like motions of the terminal para-methyl group of the this compound cation. researchgate.netresearchgate.net |
Optoelectronic Device Components
The monomer of this compound, p-anisidine, and its polymeric form, poly(p-anisidine), have shown potential for use in optoelectronic device components. researchgate.netmdpi.com Conjugated polymers are key materials in the organic optoelectronics industry, and poly(p-anisidine) falls into this category. researchgate.net The electronic properties of polyaniline derivatives like poly(p-anisidine) are influenced by substitutions on the aniline (B41778) ring. mdpi.com The methoxy group in poly(p-anisidine) is an electron-donating group that can modify the electronic structure and, consequently, the optical and electrical properties of the polymer. mdpi.com
Research has been conducted on the structure-property relationship of poly(p-anisidine) and its composites with ceramic materials like α-Al2O3 and Eu2O3 for potential semiconducting applications. researchgate.net Furthermore, the salt this compound perchlorate (4MAPC) has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. tandfonline.com The study of its molecular geometry, charge distribution, and HOMO-LUMO energy gap indicates potential for charge transfer within the molecule, a desirable characteristic for NLO materials. tandfonline.com
Development of Nanosensors and Sensing Materials
The development of nanosensors and sensing materials is another area where this compound derivatives, particularly poly(p-anisidine), are being explored. The electropolymerization of p-anisidine on electrode surfaces can create polymer-modified electrodes with potential applications in biosensors. researchgate.net The properties of the resulting poly(p-anisidine) film, such as its electroactivity and stability, are dependent on the pH of the polymerization medium. researchgate.net
For instance, a more electroactive but less stable material is formed in acidic media, while a more resistive polymer is formed in basic media. researchgate.net These distinct properties can be leveraged for different sensing applications. The ability to form polymer films with tunable electrical properties makes poly(p-anisidine) a candidate for the development of electrochemical sensors. researchgate.net The general principle of such sensors involves the interaction of the analyte with the polymer film, leading to a detectable change in the electrical properties of the sensor. iipseries.orgazpharmjournal.com
Catalysis and Reaction Mechanistic Studies
Role of 4-Methoxyaniline in Organocatalysis
Organocatalysis, a field that utilizes small organic molecules as catalysts, has seen the application of 4-methoxyaniline derivatives in facilitating key chemical transformations. Prolinamides, which are well-established organocatalysts for the HSiCl₃ reduction of imines, have been custom-designed for enhanced performance. In a study focused on optimizing catalysts for the benchmark reaction of (E)-N-(1-phenylethylidene)aniline, an amide derived from 4-methoxyaniline and N-pivaloyl protected proline demonstrated superior results. nih.gov This rationally designed organocatalyst led to a process that was nearly 600 times faster than the uncatalyzed reaction. nih.gov
4-Methoxyaniline also serves as a crucial reactant in various organocatalytic reactions. For instance, it is a component in the three-component Mannich reaction, alongside acetone (B3395972) and 4-nitrobenzaldehyde, which can be initiated by a photo-responsive organocatalyst. nih.gov In one experiment, irradiation of the reaction mixture containing a caged proline catalyst yielded the expected product in 45% yield after 4 hours, whereas the control reaction in the dark produced no product. nih.gov Furthermore, 4-methoxyaniline has been employed in enantioselective Mannich-type reactions catalyzed by heterogeneous organocatalysts, such as immobilized L-Hyp, to produce β-amino ketones. rsc.org
In the field of photoredox organocatalysis, 4-methoxyaniline has been used as a substrate in perfluoroalkylation reactions. Using Rose Bengal as an inexpensive organophotocatalyst under visible light, the reaction with perfluoroalkyl halides yielded a mixture of perfluoroalkyl-substituted anilines. researchgate.net
| Reaction Type | Catalyst | Role of 4-Methoxyaniline | Key Finding |
| Imine Reduction | Prolinamide from 4-methoxyaniline | Catalyst Component | Catalyzed process is ~600 times faster than uncatalyzed. nih.gov |
| Mannich Reaction | Caged Proline (CDNI-Pro) | Reactant | Photo-initiated reaction yielded 45% product. nih.gov |
| Mannich-type Reaction | Immobilized L-Hyp | Reactant | Enantioselective formation of β-amino ketones. rsc.org |
| Perfluoroalkylation | Rose Bengal | Reactant | Visible-light photocatalyzed reaction yields substituted anilines. researchgate.net |
Investigation of Catalytic Cycles and Intermediates
Understanding the intricate mechanisms of catalytic reactions is fundamental to optimizing reaction conditions and developing new catalysts. 4-Methoxyaniline has been instrumental as a substrate in studies elucidating catalytic cycles and identifying key intermediates.
Copper catalysis is a cornerstone of modern organic synthesis, and mechanistic studies involving 4-methoxyaniline have provided valuable insights. In a copper-catalyzed domino cyclization reaction to form spirotetrahydroquinoline derivatives, 4-methoxyaniline was shown to be a well-tolerated substrate, delivering the expected product in good yield. beilstein-journals.org A plausible reaction mechanism was proposed, which begins with the copper-catalyzed reaction of the aniline (B41778) with a cyclobutanone (B123998) oxime to form an imine intermediate. This intermediate then isomerizes to an enamine, followed by an intermolecular cyclization and subsequent aromatization to yield the final product. beilstein-journals.org
Theoretical studies have further illuminated the mechanisms of copper-catalyzed reactions. A detailed investigation into the Cu+-catalyzed domino rearrangement of 2-methyl-N-methoxyaniline revealed that the catalyst accelerates a beilstein-journals.orgwipo.int-methoxy migration. researchgate.net This is followed by a preferred beilstein-journals.orgmdpi.com-migration of the methyl group, with the rate-determining step being the proton transfer to finish the catalytic cycle. researchgate.net
Cationic N-heterocyclic carbene (NHC)-copper catalysts have been shown to efficiently catalyze the beilstein-journals.orgwipo.int-alkoxy rearrangement of N-alkoxyanilines. acs.org Mechanistic studies suggest that this rearrangement proceeds via an intramolecular pathway. The development of photoinduced copper-catalyzed C–N coupling reactions represents another significant advancement, enabling the activation of alkyl electrophiles under mild conditions and avoiding side reactions associated with thermal activation. caltech.edu The general mechanism involves the excitation of a copper(I) complex, which then reacts with an alkyl halide to generate an organic radical and a copper(II) species, ultimately leading to C-N bond formation. caltech.edu
| Reaction | Catalyst System | Proposed Intermediates/Mechanism |
| Domino Cyclization | Copper(II) trifluoroacetate (B77799) | Imine and enamine intermediates, followed by cyclization and aromatization. beilstein-journals.org |
| Domino Rearrangement | Cu+ | beilstein-journals.orgwipo.int-methoxy migration followed by beilstein-journals.orgmdpi.com-methyl migration. researchgate.net |
| beilstein-journals.orgwipo.int-Alkoxy Rearrangement | Cationic (NHC)-Cu | Intramolecular rearrangement pathway. acs.org |
| Photoinduced C-N Coupling | Bisphosphine-copper complexes | Photo-excited Cu(I) complex, radical generation, oxidative addition/reductive elimination. caltech.edu |
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical process. The mechanism of this reaction has been studied using 4-methoxyaniline as a reactant. In the hydroamination of terminal alkynes catalyzed by copper heteropoly salts, a plausible mechanism involves the nucleophilic addition of the amine to an alkyne that is coordinated to the Cu²⁺ ion. benthamopen.com The proposed cycle includes:
Formation of a π-coordination complex between the alkyne and the copper catalyst.
Nucleophilic attack by the amine on the electron-deficient alkyne carbon.
A 1,3-proton shift from nitrogen to carbon, forming an enamine.
Rearrangement of the unstable enamine to the final imine product. benthamopen.com
The development of a copper-catalyzed protocol for the intermolecular anti-Markovnikov addition of arylamines to vinylarenes has also been reported, where a combination of an N-heterocyclic carbene-based copper complex and KOt-Bu was utilized. researchgate.net Mechanistic viewpoints on anti-Markovnikov hydroamination often categorize the processes into direct hydroamination or formal hydroamination, which can involve sequential steps like oxidation followed by reductive amination. nih.govacs.org The specific mechanism depends heavily on the catalyst system, which can activate either the amine or the unsaturated substrate. acs.orglibretexts.org
Mechanistic Studies of Copper-Catalyzed Reactions
Application in Specific Organic Transformations (e.g., Imine Reduction, Cyclization Reactions)
The 4-methoxyanilinium ion, the protonated form of 4-methoxyaniline (p-anisidine), plays a significant role in facilitating specific organic transformations, particularly those involving the in situ formation and subsequent reaction of imines. While not always added directly as a salt, it often forms under acidic conditions when 4-methoxyaniline is used as a reactant. Its function is typically that of a Brønsted acid or as a component of a more complex catalytic system that promotes reactions such as imine reductions and cyclization cascades.
Imine Reduction
Reductive amination is a cornerstone of amine synthesis, proceeding through an imine or iminium ion intermediate which is subsequently reduced. masterorganicchemistry.comnih.gov Aniline and its derivatives can act as nucleophilic catalysts in these processes. acs.org In these reactions, the aniline derivative, such as 4-methoxyaniline, condenses with a carbonyl compound to form an imine. Under acidic conditions, this imine is protonated to form an iminium salt. The resulting iminium ion is a much more reactive electrophile for reduction than the initial carbonyl compound.
Research has shown that aniline can efficiently catalyze transimination-mediated reductive aminations. For instance, in the derivatization of chitooligosaccharides, aniline was used as a catalyst to promote the formation of an iminium ion from propargylamine, which was then reduced. acs.org This highlights the catalytic role of the aniline/anilinium pair in facilitating the imine formation and subsequent reduction.
While direct catalysis by this compound for imine reduction is not extensively documented as a standalone method, its implicit involvement is crucial in many reductive amination protocols. The general mechanism involves the formation of an imine from an aldehyde or ketone and 4-methoxyaniline, which is then protonated to form the this compound-derived iminium ion. This intermediate is then reduced by a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the less reactive aldehyde or ketone. masterorganicchemistry.com
Cyclization Reactions
4-Methoxyaniline and its corresponding anilinium ion are pivotal in various cyclization reactions that proceed through iminium intermediates. These reactions often involve the condensation of 4-methoxyaniline with an aldehyde to form an N-aryl imine, which is then activated by a Brønsted or Lewis acid to participate in a cyclization cascade. organic-chemistry.orgmdpi.com
A prominent example is the Povarov reaction, a [4+2] cycloaddition used for the synthesis of tetrahydroquinolines. In a three-component reaction, an aldehyde, an aniline (like 4-methoxyaniline), and an alkene react in the presence of an acid catalyst. organic-chemistry.org A chiral phosphoric acid, for example, can catalyze the reaction by first promoting the formation of an imine from the aldehyde and 4-methoxyaniline. The acid then protonates the imine, generating a reactive iminium ion. This ion acts as the dienophile in a [4+2] cycloaddition with the alkene, leading to the formation of the tetrahydroquinoline ring system with high stereoselectivity. organic-chemistry.org
Table 1: Chiral Brønsted Acid-Catalyzed Three-Component Povarov Reaction organic-chemistry.org
| Aldehyde | Aniline | Alkene | Catalyst (mol%) | Yield (%) | ee (%) |
| Benzaldehyde | 4-Methoxyaniline | Benzyl (B1604629) N-vinylcarbamate | (R)-TRIP (10) | 90 | >99 |
| Cyclohexanecarboxaldehyde | 4-Methoxyaniline | Benzyl N-vinylcarbamate | (R)-TRIP (10) | 85 | 98 |
| Isovaleraldehyde | 4-Methoxyaniline | Benzyl N-vinylcarbamate | (R)-TRIP (10) | 82 | 97 |
Reaction conditions: CH₂Cl₂ at 0 °C. Catalyst: (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Similarly, 4-methoxyaniline is employed in co-catalyzed asymmetric cycloadditions to produce functionalized 1,4-dihydropyridines. mdpi.com In these reactions, an α,β-unsaturated aldehyde reacts with 4-methoxyaniline and a β-keto ester, co-catalyzed by a bifunctional thiourea (B124793) and a Brønsted acid (e.g., HBF₄). The initial step is the formation of an imine from the aldehyde and 4-methoxyaniline, which is then activated by the Brønsted acid. This activation facilitates a cascade of Michael addition and cyclization to yield the dihydropyridine (B1217469) product. The acidity of the co-catalyst plays a crucial role in both the yield and the regioselectivity of the final product. mdpi.com
Aniline derivatives also promote cyclization-replacement cascade reactions. For example, simple anilines can be used as promoters for the reaction of 2-hydroxycinnamaldehydes with various carbon nucleophiles. nih.gov The process involves the in situ formation of an N,O-acetal, which then undergoes a cyclization-substitution cascade to produce 2-substituted 2H-chromenes. This demonstrates the capacity of the aniline/anilinium system to generate reactive intermediates for cyclization. nih.gov
Table 2: Aniline-Promoted Cyclization-Substitution of 2-Hydroxycinnamaldehydes nih.gov
| Nucleophile | Aniline Promoter (mol%) | Solvent | Yield (%) |
| Indole | 4-Methoxyaniline (20) | Toluene | 95 |
| 2-Methylindole | 4-Methoxyaniline (20) | Toluene | 92 |
| Pyrrole | 4-Methoxyaniline (20) | Toluene | 85 |
| 2-Naphthol | Aniline (20) | Toluene | 91 |
Advanced Degradation Methodologies and Kinetic Analysis Methodological Focus
The environmental persistence of certain industrial chemicals necessitates the development of effective remediation strategies. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of recalcitrant organic pollutants like aniline (B41778) and its derivatives. mdpi.comnih.gov This section focuses on the photocatalytic degradation of 4-methoxyaniline derivatives, examining the performance of catalysts under various conditions and the kinetic principles governing these reactions.
Investigation of Catalyst Performance and Parameters (e.g., TiO2, pH, Loading)
The efficiency of photocatalytic degradation is contingent on several operational parameters, including the type of photocatalyst, the pH of the solution, and the catalyst loading. Titanium dioxide (TiO₂), particularly the Degussa P25 formulation, is a widely used photocatalyst due to its high activity, chemical stability, and low cost. researchgate.netresearchgate.netlancs.ac.uk
Research on the photocatalyzed degradation of a pesticide derivative, 3-chloro-4-methoxyaniline, in aqueous suspensions of titanium dioxide provides significant insights into the influence of these parameters. researchgate.netlancs.ac.uk Studies have shown that the choice of TiO₂ powder is critical, with Degussa P25 demonstrating superior photocatalytic activity for the degradation of this compound. researchgate.netlancs.ac.uk
The pH of the reaction medium significantly dictates the surface charge of the photocatalyst and the state of the target pollutant, thereby influencing the degradation rate. scirp.org For the degradation of 3-chloro-4-methoxyaniline, higher rates were observed at both acidic (pH 3.15) and alkaline (pH 9.15) values compared to neutral conditions. researchgate.netlancs.ac.uk In contrast, studies on other aniline derivatives, such as nitroanilines, found that effective degradation primarily occurred in alkaline conditions. researchgate.netsid.ir This suggests that the optimal pH is specific to the substrate being degraded. At acidic pH, a positive catalyst surface can attract anionic pollutants, while at high pH, the increased concentration of hydroxide (B78521) ions can facilitate the generation of highly reactive hydroxyl radicals (•OH), the primary oxidizing species in the process. scirp.orgmdpi.com
The addition of other oxidizing agents, such as hydrogen peroxide (H₂O₂), can further enhance the degradation rate. H₂O₂ acts as an electron acceptor, which helps to prevent the recombination of photogenerated electron-hole pairs on the TiO₂ surface, thereby increasing the quantum efficiency of the process. researchgate.netlancs.ac.uk
Table 1: Optimal Parameters for the Photocatalytic Degradation of 3-chloro-4-methoxyaniline
| Parameter | Optimal Value/Condition | Source(s) |
|---|---|---|
| Photocatalyst | Titanium Dioxide (Degussa P25) | researchgate.net, lancs.ac.uk |
| Catalyst Loading | 1.5 g L⁻¹ | researchgate.net, lancs.ac.uk |
| pH | 3.15 and 9.15 | researchgate.net, lancs.ac.uk |
| Electron Acceptor | Addition of Hydrogen Peroxide | researchgate.net, lancs.ac.uk |
Kinetic Modeling of Degradation Processes
To understand and optimize the photocatalytic degradation of 4-methoxyaniline derivatives, it is essential to study the reaction kinetics. The degradation of many organic pollutants via heterogeneous photocatalysis can be described by the Langmuir-Hinshelwood (L-H) model. researchgate.netsid.irmdpi.com This model assumes that the reaction occurs on the surface of the catalyst and involves three steps: adsorption of the substrate onto the catalyst surface, the surface reaction itself, and desorption of the products. mdpi.com
The L-H model relates the initial rate of degradation (r₀) to the initial concentration of the substrate (C₀) as follows:
r₀ = (k * K * C₀) / (1 + K * C₀)
Where:
r₀ is the initial reaction rate.
k is the reaction rate constant, which is related to the intrinsic reactivity of the substrate.
K is the adsorption equilibrium constant of the substrate on the photocatalyst surface.
At low substrate concentrations, the equation simplifies to a pseudo-first-order kinetic model, where the rate is directly proportional to the concentration. researchgate.netsid.ir This is often observed in the photocatalytic degradation of aniline derivatives. researchgate.netsid.irjeb.co.innih.gov The pseudo-first-order rate equation is expressed as:
ln(C₀ / C) = k_app * t
Where:
C₀ is the initial concentration of the reactant.
C is the concentration at time t .
k_app is the apparent pseudo-first-order rate constant.
Kinetic studies on the photocatalytic degradation of aniline and its derivatives have confirmed the applicability of the L-H model. mdpi.commdpi.com Researchers have determined the reaction rate constants (k) and adsorption coefficients (K) for various compounds, which are crucial for reactor design and process optimization. mdpi.com For instance, in the degradation of the diazo dye Direct Blue 15, the L-H constants k_r (reaction rate constant) and K (adsorption constant) were determined as a function of initial dye concentration, catalyst loading, and light intensity. mdpi.com The successful fitting of experimental data to the L-H model indicates that adsorption plays a significant role in the photocatalytic degradation mechanism. scirp.org
Table 2: Langmuir-Hinshelwood (L-H) Model Parameters
| Parameter | Description | Significance | Source(s) |
|---|---|---|---|
| k | Reaction Rate Constant | Represents the intrinsic rate of the surface reaction. | mdpi.com |
| K | Adsorption Equilibrium Constant | Indicates the strength of adsorption of the substrate onto the catalyst surface. | mdpi.com |
The kinetic analysis provides a quantitative framework for comparing the efficiency of different photocatalytic systems and for scaling up the process for practical applications in wastewater treatment. scielo.org.co
Q & A
Q. How to design a study investigating electronic effects of the methoxy group using computational and experimental data?
- Methodological Answer : Perform Hammett analysis (σ⁺ values) on substituted derivatives. Compare with DFT-derived NBO charges and electrostatic potential maps. Validate via X-ray charge density analysis .
Data Contradiction and Analysis
Q. How should researchers analyze conflicting crystallographic data for hydrogen bonding networks in this compound salts?
Q. What statistical methods are appropriate for interpreting variability in biological activity data?
- Methodological Answer : Apply ANOVA to compare group means, followed by Tukey’s HSD post-hoc test. For non-normal distributions, use Kruskal-Wallis with Dunn’s correction. Report effect sizes (e.g., Cohen’s d) and confidence intervals .
Research Design Frameworks
How to formulate a FINER-compliant research question on this compound’s photostability?
- Methodological Answer : Ensure feasibility (access to UV chambers), novelty (comparison with unmethylated analogs), and relevance (applications in dye chemistry). Example: "How does the methoxy group in this compound influence photodegradation kinetics under UV-A exposure compared to anilinium chloride?" .
Q. What ethical considerations apply when sharing this compound toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
